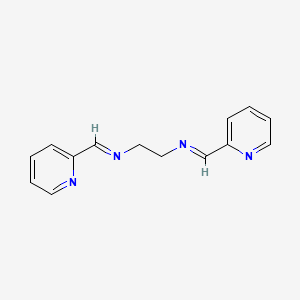

N,N'-Bis(2-pyridylmethylene)ethylenediamine

Description

N,N'-Bis(2-pyridylmethylene)ethylenediamine (CAS No. 2847-14-5) is a tetradentate Schiff base ligand synthesized by condensing ethylenediamine with two equivalents of 2-pyridinecarboxaldehyde. Its molecular formula is C₁₄H₁₄N₄, with a molecular weight of 238.292 g/mol. The compound features two imine (C=N) groups and two pyridyl rings, enabling strong coordination with transition metals . It is structurally characterized by an IR absorption band at 1644 cm⁻¹ for the N=C bond . This ligand is notable for its pre-organized geometry, which enhances its utility in forming stable metal complexes for catalytic and biomedical applications .

Properties

IUPAC Name |

1-pyridin-2-yl-N-[2-(pyridin-2-ylmethylideneamino)ethyl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18-14/h1-8,11-12H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLIOYNYGXICME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=NCCN=CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501234986 | |

| Record name | N1,N2-Bis(2-pyridinylmethylene)-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2847-14-5 | |

| Record name | N1,N2-Bis(2-pyridinylmethylene)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2847-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(2-pyridylmethylene)ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002847145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1,N2-Bis(2-pyridinylmethylene)-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis(2-pyridylmethylene)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N,N'-Bis(2-pyridylmethylene)ethylenediamine (BPE) is a bidentate chelating agent notable for its ability to form stable complexes with various metal ions. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of BPE, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C14H14N4

- Molecular Weight : 238.29 g/mol

- Appearance : Crystalline solid, typically white to pale yellow

- Solubility : Soluble in water and organic solvents

Mechanisms of Biological Activity

BPE exhibits several biological activities primarily through its chelation properties. The compound's structure allows it to bind metal ions effectively, which can influence various biological processes. The following are key mechanisms through which BPE exerts its biological effects:

- Metal Ion Chelation : BPE can sequester metal ions such as copper and iron, which are essential for various biochemical reactions. This property is particularly beneficial in conditions characterized by metal overload, such as Wilson's disease.

- Antimicrobial Activity : Research indicates that BPE possesses antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains by disrupting their metal ion homeostasis, thereby impairing essential cellular functions.

- Redox Activity : BPE has been implicated in redox reactions that can lead to the formation of reactive oxygen species (ROS). This property is significant in cancer research, where ROS can induce apoptosis in cancer cells .

Case Studies and Experimental Data

- Chelation Studies : A study investigating the binding affinity of BPE with various metal ions demonstrated its effectiveness in forming stable complexes with copper(II) ions. The stability constants were determined through potentiometric titrations, revealing a strong preference for copper over other transition metals .

- Antimicrobial Efficacy : In vitro studies have shown that BPE exhibits significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, highlighting BPE's potential as an alternative antimicrobial agent.

- Redox-Induced Reactions : Recent research has documented the redox-induced intramolecular C–C coupling reactions involving BPE, demonstrating its utility in synthetic organic chemistry and potential applications in drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N'-Bis(3-pyridylmethyl)-1,2-ethylenediamine | C14H26Cl4N4O2 | Different pyridine substitution; potential different metal binding properties |

| N,N'-Bis(2-pyridyl)ethane-1,2-diamine | C12H14N4 | Lacks chloride ions; may exhibit different solubility and stability characteristics |

| 1,10-Phenanthroline | C12H8N2 | A planar structure that binds metals differently; often used in redox chemistry |

The unique aspect of BPE lies in its specific combination of two pyridyl rings with an ethylenediamine backbone, enhancing its chelation capabilities compared to similar compounds.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A key differentiator of N,N'-Bis(2-pyridylmethylene)ethylenediamine is its pyridyl substituents, which contrast with other ethylenediamine-derived Schiff bases (Table 1).

Table 1: Structural and Physical Properties of Ethylenediamine-Derived Ligands

Key Observations :

- Pyridyl groups in this compound provide π-acceptor properties, enhancing metal-ligand charge transfer in complexes compared to salicylidene derivatives .

- Hydroxybenzyl or methoxy substituents (e.g., in salen-type ligands) introduce hydrogen-bonding capacity, influencing solubility and biological activity .

Metal Chelation and Selectivity

This compound exhibits strong affinity for transition metals, but its selectivity differs from analogs (Table 2).

Table 2: Metal Ion Extraction Efficiency of Ethylenediamine-Derived Ligands

Key Observations :

- Salicylidene derivatives show broad-spectrum metal extraction but lack selectivity .

- Pyridylmethylene ligands excel in forming catalytically active Fe³⁺/Cu²⁺ complexes due to rigid geometry and π-backbonding .

Key Observations :

- Halogenated hydroxybenzyl derivatives exhibit potent antiparasitic activity by disrupting cellular membranes .

Q & A

Q. What are the standard methods for synthesizing N,N'-Bis(2-pyridylmethylene)ethylenediamine and its metal complexes?

Methodological Answer: The ligand is synthesized via Schiff base condensation between ethylenediamine and 2-pyridinecarboxaldehyde. For metal complexes (e.g., Mn(II)), stoichiometric amounts of the ligand and metal salt (e.g., Mn(ClO₄)₂·6H₂O) are refluxed in ethanol. Crystallization is achieved via slow evaporation from acetonitrile. Characterization involves IR spectroscopy (e.g., ν(C=N) at ~1600 cm⁻¹) and X-ray diffraction for structural confirmation .

Example Synthesis Protocol (Mn(II) Complex):

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Ethanol, room temperature, 1 h stirring | Yellow precipitate formation |

| 2 | Filtration, acetone wash | Purified powder |

| 3 | Slow evaporation (CH₃CN) | Single crystals for XRD |

Q. How is the coordination geometry of this compound determined in transition metal complexes?

Methodological Answer: X-ray crystallography reveals a pentagonal-bipyramidal geometry in Mn(II) complexes, with six nitrogen atoms from two ligands and one oxygen from a water molecule. Bond lengths (e.g., Mn–N: 2.257–2.639 Å) and angles (e.g., O–Mn–N: 159.64°) are critical for confirming geometry. Intermolecular π–π interactions (centroid distance: 3.784 Å) stabilize the structure .

Key Structural Parameters (Mn(II) Complex):

| Parameter | Value |

|---|---|

| Coordination Number | 7 |

| Geometry | Pentagonal-bipyramidal |

| Mn–N Bond Length Range | 2.257–2.639 Å |

| Intermolecular π–π Distance | 3.784 Å |

Q. What spectroscopic techniques are used to characterize this ligand and its complexes?

Methodological Answer:

- IR Spectroscopy: Identifies imine (C=N) stretches (~1600 cm⁻¹) and ligand-metal coordination shifts.

- UV-Vis Spectroscopy: Detects d-d transitions (e.g., λmax at 410 nm for Co(II)-salen analogs) .

- NMR: For diamagnetic complexes, ¹H-NMR reveals proton environments (e.g., pyridyl protons at δ 7–9 ppm) .

Advanced Research Questions

Q. How do intermolecular interactions influence the stability of this compound complexes?

Methodological Answer: π–π stacking between pyridine rings (3.784 Å) and hydrogen bonding (O–H⋯O: 2.721–2.787 Å) enhance crystal packing. These interactions are quantified via crystallographic data and Hirshfeld surface analysis. Stability is tested by varying solvents (e.g., CH₃CN vs. EtOH) to assess recrystallization efficiency .

Q. What strategies resolve contradictions in reported coordination modes of this ligand?

Methodological Answer: Discrepancies arise from varying metal ions (e.g., Mn(II) vs. Cu(II)) or counterions (ClO₄⁻ vs. NO₃⁻). To resolve:

Q. How is this ligand applied in catalysis or materials science?

Methodological Answer:

- Catalysis: Mn(II) complexes mimic enzyme active sites for oxidation reactions. Activity is tested via epoxidation of styrene, monitored by GC-MS .

- Photophysics: As a photosensitizer in dye-sensitized solar cells (DSSCs), its absorption at 410 nm is optimized by tuning substituents on the ligand .

Example Catalytic Application:

| Reaction | Conditions | Outcome |

|---|---|---|

| Styrene Epoxidation | H₂O₂ oxidant, 25°C, 12 h | 75% conversion (GC-MS) |

Q. What advanced separation techniques utilize this ligand?

Methodological Answer: Host-guest chemistry separates isomers (e.g., 3- vs. 4-methylpyridine) via selective enclathration. Recrystallization from isomer mixtures yields 91.6% 3MP inclusion. Selectivity is confirmed by ¹H-NMR and DSC .

Data Contradiction Analysis

Q. Why do reported toxicity profiles of this ligand vary across studies?

Methodological Answer: Discrepancies stem from differing purity levels (e.g., 97% vs. technical grade) or solvent residues. Mitigation steps:

- Use HPLC to verify purity (>97%).

- Follow standardized OECD guidelines for acute toxicity assays .

Safety and Handling in Research

Q. What safety protocols are critical when handling this ligand?

Methodological Answer:

- Use PPE (gloves, goggles) due to skin/eye irritation risks (Category 2/2A) .

- Work under fume hoods to avoid inhalation.

- Store in airtight containers, segregated from oxidizers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.